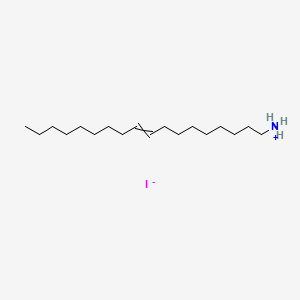
4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside is a complex organic compound that belongs to the class of thioglycosides. It is characterized by the presence of a thiogalactopyranoside moiety, which is a sulfur-containing sugar derivative. This compound is often used in synthetic organic chemistry and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to remove protective groups or to modify the thiol group.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium carbonate in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can lead to the removal of benzyl groups .
Applications De Recherche Scientifique
4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside involves its interaction with specific molecular targets. The thiogalactopyranoside moiety can mimic natural sugars, allowing it to bind to carbohydrate-recognizing proteins. This binding can influence various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
- 4-Methylphenyl 4,6-O-benzylidene-b-D-thiogalactopyranoside
Uniqueness
4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside is unique due to its specific protective groups and the presence of the thiogalactopyranoside moiety. These features make it particularly useful in synthetic chemistry and biological studies .
Propriétés
Formule moléculaire |
C41H42O5S |
|---|---|
Poids moléculaire |
646.8 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C41H42O5S/c1-31-22-24-36(25-23-31)47-41-40(45-29-35-20-12-5-13-21-35)39(44-28-34-18-10-4-11-19-34)38(43-27-33-16-8-3-9-17-33)37(46-41)30-42-26-32-14-6-2-7-15-32/h2-25,37-41H,26-30H2,1H3/t37-,38-,39+,40-,41+/m1/s1 |
Clé InChI |
DDEYRWOAKGAYDF-WEOXEBIHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES canonique |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B14094618.png)

![2-{8-[4-(dimethylamino)phenyl]-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetamide](/img/structure/B14094632.png)
![1-(4-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094644.png)
![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol](/img/structure/B14094648.png)
![2-(3-Hydroxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094651.png)

![N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B14094664.png)
![1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094670.png)
![benzyl 2-(8-(4-(dimethylamino)phenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14094675.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B14094678.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-5,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094694.png)
![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094700.png)
